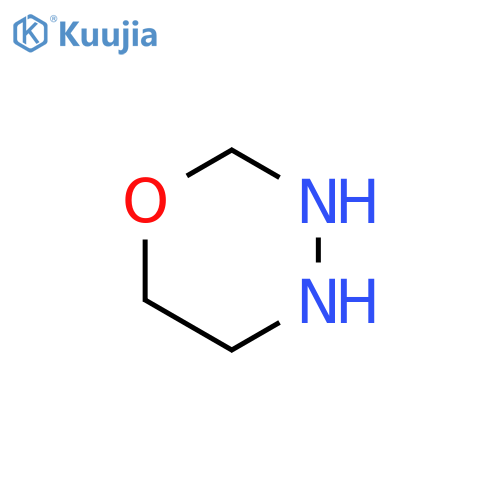

Cas no 55944-26-8 (2H-1,3,4-Oxadiazine, tetrahydro-)

2H-1,3,4-Oxadiazine, tetrahydro- 化学的及び物理的性質

名前と識別子

-

- 2H-1,3,4-Oxadiazine, tetrahydro-

- 1,3,4-oxadiazinane

- 55944-26-8

- DTXSID70442958

- perhydro-1,3,4-oxadiazine

- EN300-379558

-

- インチ: InChI=1S/C3H8N2O/c1-2-6-3-5-4-1/h4-5H,1-3H2

- InChIKey: USUGUKDXBSEMBW-UHFFFAOYSA-N

- ほほえんだ: O1CCNNC1

計算された属性

- せいみつぶんしりょう: 88.06374

- どういたいしつりょう: 88.063662883g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 39.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 33.3Ų

じっけんとくせい

- PSA: 33.29

2H-1,3,4-Oxadiazine, tetrahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-379558-0.05g |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 0.05g |

$174.0 | 2023-03-02 | |

| Enamine | EN300-379558-1.0g |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-379558-5.0g |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 5.0g |

$2152.0 | 2023-03-02 | |

| Enamine | EN300-379558-0.5g |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 0.5g |

$579.0 | 2023-03-02 | |

| Enamine | EN300-379558-0.1g |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 0.1g |

$257.0 | 2023-03-02 | |

| Aaron | AR01E8YX-100mg |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 100mg |

$379.00 | 2025-02-10 | |

| 1PlusChem | 1P01E8QL-2.5g |

1,3,4-oxadiazinane |

55944-26-8 | 94% | 2.5g |

$1859.00 | 2024-04-29 | |

| 1PlusChem | 1P01E8QL-10g |

1,3,4-oxadiazinane |

55944-26-8 | 94% | 10g |

$4006.00 | 2024-04-29 | |

| Aaron | AR01E8YX-1g |

1,3,4-oxadiazinane |

55944-26-8 | 95% | 1g |

$1047.00 | 2025-02-10 | |

| A2B Chem LLC | AX43325-50mg |

1,3,4-oxadiazinane |

55944-26-8 | 94% | 50mg |

$219.00 | 2024-04-19 |

2H-1,3,4-Oxadiazine, tetrahydro- 関連文献

-

Ayush Upneja,Guolan Dou,Chitanya Gopu,Carol A. Johnson,Anna Newman,Azat Suleimenov,Jillian L. Goldfarb RSC Adv. 2016 6 92813

2H-1,3,4-Oxadiazine, tetrahydro-に関する追加情報

55944-26-8および2H-1,3,4-Oxadiazine, tetrahydro-に関する最新研究動向

近年、化学生物医薬品分野において、化合物55944-26-8およびその関連構造である2H-1,3,4-Oxadiazine, tetrahydro-に関する研究が注目を集めています。本稿では、これらの化合物に関する最新の研究動向をまとめ、その意義と今後の展望について考察します。

55944-26-8は、特定の薬理活性を示す化合物として知られており、特に中枢神経系に作用する薬剤の開発において重要な中間体として利用されています。最近の研究では、この化合物の構造最適化により、より選択性の高い薬剤開発が進められています。2023年に発表された研究では、55944-26-8を出発物質として、一連のアナログ化合物が合成され、その薬理活性が評価されました。

2H-1,3,4-Oxadiazine, tetrahydro-は、ヘテロ環化合物の一種であり、その特異な構造から多様な生物活性を示すことが報告されています。特に、抗炎症作用や抗菌活性に関する研究が進んでおり、2024年初頭に発表された論文では、この骨格を持つ新規化合物が特定の炎症性サイトカインの産生を抑制することが明らかになりました。この発見は、自己免疫疾患治療薬の開発に新たな可能性を提示するものとして注目されています。

最近の合成方法論の進展により、2H-1,3,4-Oxadiazine, tetrahydro-骨格の効率的な構築が可能になりました。2023年末に報告された新しい触媒系を用いた合成法では、従来法に比べて収率が向上し、副生成物の生成が抑制されることが示されました。この技術的進歩は、関連化合物のライブラリー構築を加速し、創薬研究におけるリード化合物探索の効率化に寄与すると期待されています。

分子ドッキング研究と計算化学的手法の進歩���より、55944-26-8誘導体の標的タンパク質との相互作用に関する理解が深まっています。最新のシミュレーション研究では、この化合物クラスが特定の酵素活性部位にどのように結合するかが原子レベルで明らかになり、合理的薬剤設計の基盤が構築されつつあります。

今後の展望として、55944-26-8および2H-1,3,4-Oxadiazine, tetrahydro-を基盤とした化合物群は、神経変性疾患や炎症性疾患など、未だ治療ニーズの高い領域での応用が期待されます。特に、これらの骨格の多様性を活かしたターゲット特異的な薬剤設計が今後の研究焦点となるでしょう。また、AIを活用した仮想スクリーニング技術との組み合わせにより、さらなる創薬プロセスの効率化が図られる可能性があります。

本研究分野の発展には、学術界と産業界の緊密な連携が不可欠です。最近設立されたいくつかの研究コンソーシアムでは、これらの化合物を中心とした創薬プラットフォームの構築が進められており、今後の画期的な医薬品開発につながることが期待されます。

55944-26-8 (2H-1,3,4-Oxadiazine, tetrahydro-) 関連製品

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 42464-96-0(NNMTi)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)